2-(2-Methylprop-1-en-1-yl)-1H-indole
Description
2-(2-Methylprop-1-en-1-yl)-1H-indole is an indole derivative featuring a methylpropene (isoprenyl) substituent at the 2-position of the indole scaffold.
Properties
CAS No. |
3417-69-4 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H13N/c1-9(2)7-11-8-10-5-3-4-6-12(10)13-11/h3-8,13H,1-2H3 |
InChI Key |
ZWGRVEVXFUTDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key Compounds for Comparison :
- 2-Bromo-3-(2-methylprop-1-en-1-yl)-1H-indole (A11) : Brominated analog with a substituent at the 3-position .
- 2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a/b) : Indole-pyrrole hybrids with bulky sulfonyl groups .
- 3-(Methylthio)-2-(1-phenylallyl)-1H-indole (3y) and 2-(methylthio)-3-(1-phenylallyl)-1H-indole (4y) : Regioisomeric thioether derivatives .
Table 1: Substituent Effects on Indole Core
| Compound | Substituent Position | Key Functional Group | Electronic Influence |
|---|---|---|---|
| Target compound | 2-position | Methylpropene | Electron-donating (allyl π-system) |
| A11 | 3-position | Bromine | Electron-withdrawing (inductive effect) |
| 41a/b | 2-position | Phenylsulfonyl | Electron-withdrawing (resonance) |
| 3y/4y | 2- or 3-position | Methylthio | Polarizable, moderate electron donation |
Spectroscopic Comparisons
NMR Analysis :
- Target Compound : Expected $ ^1H $ NMR signals for methylpropene protons: vinyl protons (δ ~5.0–5.5 ppm, multiplet) and methyl groups (δ ~1.7–1.9 ppm, singlet). $ ^13C $ NMR would show sp² carbons (δ ~110–130 ppm) and quaternary carbons (δ ~135–145 ppm) .
- A11 (Brominated Analog) : Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., C-3 proton δ > 7.5 ppm) .
- 41a/b (Sulfonyl Derivatives) : Sulfonyl groups induce significant deshielding; aromatic protons near the sulfonyl group appear δ > 8.0 ppm .
HRMS Data :
Reactivity and Stability
- Electrophilic Substitution : The methylpropene group at the 2-position directs incoming electrophiles to the 5- or 6-position due to resonance donation. In contrast, bromine (A11) or sulfonyl groups (41a/b) deactivate the ring, reducing electrophilic reactivity .
- Oxidative Stability : The allyl group in the target compound may render it prone to oxidation or polymerization, unlike brominated or sulfonated analogs .
- Regioselectivity in Functionalization : Thioether derivatives (3y/4y) exhibit a 4.8:1 regiomeric ratio, highlighting the electronic bias of substituents .
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